2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid
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Overview
Description
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid is a chemical compound with the molecular formula C13H14O5 and a molecular weight of 250.24 g/mol It is characterized by the presence of a chromanone core structure, which is a bicyclic compound consisting of a benzene ring fused to a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid typically involves the reaction of 2,2-dimethyl-4-oxochroman-7-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the chromanone and the acetic acid moiety . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The chromanone core can be oxidized to form corresponding quinones.
Reduction: Reduction of the chromanone can yield dihydrochroman derivatives.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochroman derivatives.
Substitution: Formation of esters or amides depending on the reagents used.
Scientific Research Applications
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The chromanone core can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetic acid
- 2-((5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy)acetic acid
Uniqueness
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid is unique due to its specific substitution pattern on the chromanone core, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety allows for further functionalization and derivatization, making it a versatile compound for various applications .
Biological Activity
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid is a chroman derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, including antioxidant and anti-inflammatory properties, making it a candidate for therapeutic applications in various diseases.
Chemical Structure and Properties
The molecular formula for this compound is C13H14O5. The compound features a chroman structure with an acetic acid moiety, contributing to its unique chemical properties. The chroman ring is known for its ability to interact with biological targets, influencing cellular processes.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound effectively scavenges free radicals, reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cardiovascular diseases.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thereby mitigating inflammation. This suggests potential use in treating inflammatory diseases.
- Signal Transduction Modulation : The compound can modulate signal transduction pathways related to cell proliferation and apoptosis, indicating its potential role in cancer research.
Antioxidant Studies
In various studies, this compound has demonstrated significant antioxidant activity. For instance, it has been shown to reduce oxidative stress markers in vitro, suggesting its utility in managing oxidative stress-related conditions.
Study | Method | Findings |
---|---|---|
In vitro assays | Significant reduction in DPPH radical scavenging activity | |
Cellular models | Decreased levels of reactive oxygen species (ROS) |
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been explored through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes. Research indicates that it can effectively reduce inflammation in cellular models.
Study | Method | Findings |
---|---|---|
Cytokine assays | Reduced IL-6 and TNF-alpha production | |
Enzyme inhibition assays | Inhibited COX and LOX activity |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotection : A study investigated the compound's effects on neuronal cells exposed to oxidative stress. Results showed that treatment with this compound significantly improved cell viability and reduced apoptosis markers.
- Cancer Research : In a breast cancer model (MCF-7 cells), this compound exhibited cytotoxic effects with an IC50 value indicating potent anti-cancer activity .
Comparison with Related Compounds
When compared to similar compounds such as 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)ethanoic acid and 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)propanoic acid, 2-((2,2-Dimethyl-4-oxochroman-7-yloxy)acetic acid stands out due to its enhanced solubility and pronounced antioxidant properties.
Compound | Solubility | Antioxidant Activity |
---|---|---|
2-Acetic Acid Derivative | High | Significant |
Ethanoic Acid Derivative | Moderate | Moderate |
Propanoic Acid Derivative | Low | Low |
Properties
IUPAC Name |
2-[(2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-13(2)6-10(14)9-4-3-8(5-11(9)18-13)17-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJCMTSSOUZRSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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